molecular formula C23H20FN5O B7707554 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole

5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B7707554
M. Wt: 401.4 g/mol
InChI Key: DIQSVCWCFVCIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound acts as a selective antagonist of certain receptors in the body, including dopamine receptors.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to affect the activity of certain receptors in the brain, including dopamine receptors. This compound has also been studied for its potential use in the treatment of certain neurological disorders, including schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its selectivity for certain receptors. This allows researchers to study the specific effects of this compound on these receptors. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole. One area of interest is the development of new compounds that are more selective and less toxic than this compound. Another potential direction is the study of the effects of this compound on other receptors in the body. Additionally, this compound could be studied for its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)pyridine with phenyl isocyanate in the presence of a catalyst. The reaction produces the desired compound, which can be purified using various methods, including recrystallization and column chromatography.

Scientific Research Applications

5-(2-(4-(2-fluorophenyl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential use in scientific research. This compound has shown promise in various applications, including in the study of biochemical and physiological effects. It has been used as a tool compound to investigate the role of specific receptors in the body.

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]pyridin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c24-19-10-4-5-11-20(19)28-13-15-29(16-14-28)22-18(9-6-12-25-22)23-26-21(27-30-23)17-7-2-1-3-8-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQSVCWCFVCIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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